molecular formula C6H10O3 B14092022 ss-Propenylhydracrylsaure

ss-Propenylhydracrylsaure

Cat. No.: B14092022
M. Wt: 130.14 g/mol
InChI Key: OFCNGPVEUCUWSR-UHFFFAOYSA-N
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Description

(E)-3-Hydroxyhex-4-enoic acid is an organic compound characterized by the presence of both a hydroxyl group and a carboxylic acid group. This compound is notable for its unique structure, which includes a double bond between the fourth and fifth carbon atoms, and a hydroxyl group attached to the third carbon atom. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3-Hydroxyhex-4-enoic acid can be synthesized through various methods. One common approach involves the aldol condensation of acetaldehyde with crotonaldehyde, followed by selective reduction and oxidation steps. The reaction conditions typically require a base catalyst, such as sodium hydroxide, and controlled temperatures to ensure the desired (E)-configuration is achieved.

Industrial Production Methods: In industrial settings, the production of (E)-3-Hydroxyhex-4-enoic acid often involves the use of biocatalysts to enhance yield and selectivity. Enzymatic processes utilizing specific dehydrogenases can facilitate the conversion of precursor molecules into the target compound under mild conditions, making the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: (E)-3-Hydroxyhex-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of (E)-3-Oxohex-4-enoic acid.

    Reduction: The double bond can be reduced to yield (E)-3-Hydroxyhexanoic acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for hydroxyl group substitution.

Major Products:

    Oxidation: (E)-3-Oxohex-4-enoic acid.

    Reduction: (E)-3-Hydroxyhexanoic acid.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(E)-3-Hydroxyhex-4-enoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to metabolic pathways and enzyme activities.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and bioactive compounds.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-Hydroxyhex-4-enoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. Its molecular targets include enzymes involved in fatty acid metabolism and signaling pathways related to cellular growth and differentiation.

Comparison with Similar Compounds

    (Z)-3-Hydroxyhex-4-enoic acid: Differing in the configuration around the double bond.

    3-Hydroxyhexanoic acid: Lacking the double bond.

    3-Oxohex-4-enoic acid: Featuring a keto group instead of a hydroxyl group.

Uniqueness: (E)-3-Hydroxyhex-4-enoic acid is unique due to its specific (E)-configuration, which imparts distinct chemical reactivity and biological activity. This configuration influences its interaction with enzymes and receptors, making it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

3-hydroxyhex-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-2-3-5(7)4-6(8)9/h2-3,5,7H,4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFCNGPVEUCUWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26811-78-9
Details Compound: 4-Hexenoic acid, 3-hydroxy-, homopolymer
Record name 4-Hexenoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26811-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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